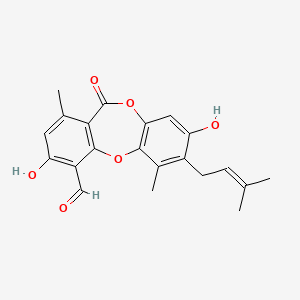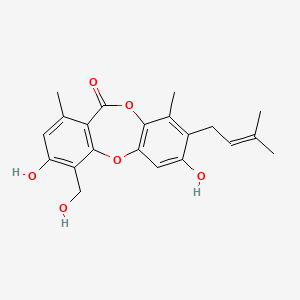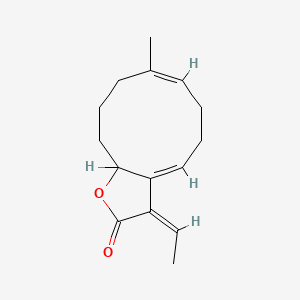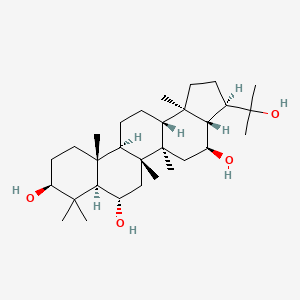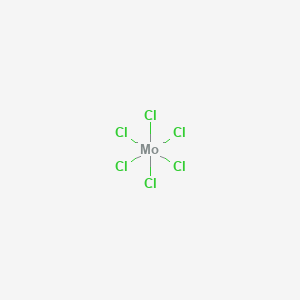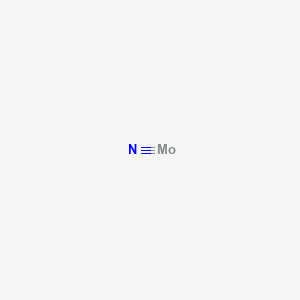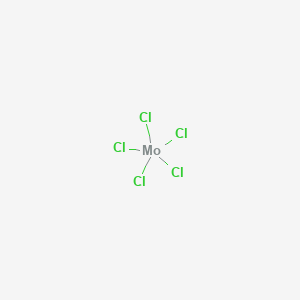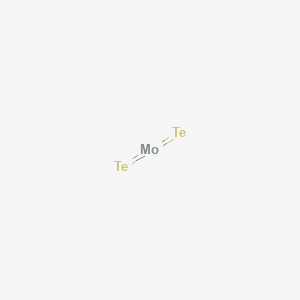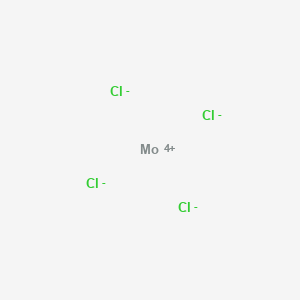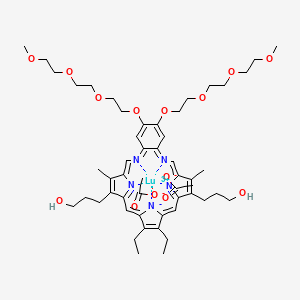
Lutetium texaphyrin
Vue d'ensemble
Description
Lutetium Texaphyrin, also known as Motexafin Lutetium (MLu), is a second-generation photosensitizer used for photodynamic therapy (PDT) of cancer . It belongs to the family of drugs called metallotexaphyrins . It is a pentadentate aromatic metallotexaphyrin with photosensitizing properties .
Synthesis Analysis
The synthesis of Lutetium Texaphyrin involves the addition of electron-rich pyrrole into a compound at the C2 and C5 positions of pyrrole, effectively displacing the acetate moiety of the compound . The benzyl groups are cleaved via hydrogenolysis yielding diacid which is subsequently converted to the aldehyde via a decarboxylation-formylation sequence similar to a Clezy formylation .Molecular Structure Analysis
The molecular structure of Lutetium Texaphyrin is characterized by a pentadentate aromatic metallotexaphyrin with photosensitizing properties . The molecular weight is approximately 1166.136 and the chemical formula is C52H72LuN5O14 .Chemical Reactions Analysis
Lutetium Texaphyrin facilitates rapid and direct photoredox oxidation of nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and various amino acids .Applications De Recherche Scientifique
Photodynamic Therapy Efficacy
Cancer Treatment : Lutetium texaphyrin has shown significant efficacy in photodynamic therapy for treating neoplasms. Its effectiveness in treating both moderate and larger-sized tumors has been demonstrated, with significant results observed in murine mammary cancer models. The compound exhibits tumor selectivity, which enhances its PDT efficacy (Young et al., 1996).
Mechanism of Action : The PDT efficacy of lutetium texaphyrin is attributed to the selective uptake and retention of the texaphyrin photosensitizer in the tumor cells, combined with the depth of light penetration achievable at 732 nm laser irradiation. The timing of photoirradiation post-injection is crucial for optimal results (Woodburn et al., 1996).
Medical Imaging Applications
MRI Contrast Enhancement : Lutetium texaphyrin has been tested as a contrast agent for magnetic resonance imaging (MRI), showing promise in enhancing the visibility of tumors and potentially other pathological conditions in MRI scans (Sessler & Miller, 2000).
Fluorescence Imaging : The compound's strong fluorescence emission signal at 750 nm enables its use in fluorescence imaging for detecting and monitoring various diseases, including cancer and atherosclerosis (Woodburn et al., 1997).
Other Applications
Atherosclerosis Treatment : Lutetium texaphyrin has been studied for its potential in treating atherosclerosis, with research indicating its selective localization in atheromatous plaque, making it a candidate for photoatherolytic therapy (Woodburn et al., 1996).
Treatment of Ocular Diseases : Its use as a photosensitizer in the treatment of age-related macular degeneration has been explored, offering a unique approach to couple diagnosis and therapy in ocular diseases (Blumenkranz et al., 2000).
Selective Uptake in Diseased Tissue : Studies have demonstrated the selective uptake of lutetium texaphyrin in cancerous lesions and atheromatous plaque, suggesting its potential in targeted phototherapy and imaging of these conditions (Woodburn et al., 1996).
Orientations Futures
Lutetium Texaphyrin is currently in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis, and prevention of restenosis (as Antrin) . It is also being explored for use in non-cancer treatments such as age-related macular degeneration, rheumatoid arthritis, benign prostate hyperplasia, dermatologic superficial lesions, artery diseases, bacteria, immune modulation, and viral diseases .
Propriétés
IUPAC Name |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium(3+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCISRIHHEXSWIR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72LuN5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315545 | |
| Record name | Lutetium texaphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1166.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium texaphyrin | |
CAS RN |
156436-90-7, 246252-04-0 | |
| Record name | Lu tex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lutetium texaphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



